ALDH3A1 Inhibitory Potency: Direct Patent-Derived Comparison with Structural Analogs A39, A64, and A53
7-Hydroxy-1H-quinazolin-4-one (designated compound A24 in US9328112) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 × 10³ nM (2.1 µM) [1]. In the same patent series under identical assay conditions, the close analog A39 (a benzimidazole-sulfonamide derivative) showed IC₅₀ > 1.00 × 10⁵ nM (>100 µM), representing at least a 47.6-fold loss in potency [2]. Conversely, analogs A53 (IC₅₀ = 700 nM) and A64 (IC₅₀ = 900 nM) are 3.0-fold and 2.3-fold more potent respectively, establishing that the 4,7-dihydroxyquinazoline core of A24 occupies a defined intermediate position in the SAR landscape [3][4]. All measurements were performed under identical conditions (pH 7.5, spectrophotometric detection of benzaldehyde oxidation, 1-minute preincubation) [1][2].
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity (IC₅₀) |
|---|---|
| Target Compound Data | 2.10 × 10³ nM (2.1 µM) — Compound A24, 7-hydroxy-1H-quinazolin-4-one |
| Comparator Or Baseline | A39: IC₅₀ > 1.00 × 10⁵ nM (>100 µM); A64: IC₅₀ = 900 nM; A53: IC₅₀ = 700 nM |
| Quantified Difference | Target is >47.6-fold more potent than A39; 2.3-fold less potent than A64; 3.0-fold less potent than A53 |
| Conditions | In vitro spectrophotometric assay; human recombinant ALDH3A1; substrate: benzaldehyde; 1 min preincubation; pH 7.5 (BindingDB/ChEMBL, patent US9328112) |
Why This Matters
For researchers investigating ALDH3A1 as a therapeutic target in cancer or metabolic disorders, the quantified SAR position of this compound enables rational selection of either a moderate-potency tool compound or a scaffold for further optimization, avoiding the inactivity of A39 and the higher cost/complexity of sub-micromolar analogs A53/A64.
- [1] BindingDB BDBM50447072. CHEMBL1890994; US9328112, A24. IC₅₀: 2.10E+3 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis. View Source
- [2] BindingDB BDBM50447064. CHEMBL3112685; US9328112, A39. IC₅₀: >1.00E+5 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, pH 7.5. View Source
- [3] BindingDB BDBM50447059. CHEMBL3112689; US9328112, A64. IC₅₀: 900 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [4] BindingDB BDBM50447061. CHEMBL3112688; US9328112, A53. IC₅₀: 700 nM. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, pH 7.5. View Source
